Scutebata F

Neo-clerodane diterpenoid Natural product chemistry Structure-activity relationship

Scutebata F (CAS 1207181-62-1), also known as scutebarbatine F or barbatine C, is a neo-clerodane diterpenoid alkaloid isolated from the whole plant of Scutellaria barbata D. Don (Lamiaceae).

Molecular Formula C30H37NO9
Molecular Weight 555.6 g/mol
CAS No. 1207181-62-1
Cat. No. B1168055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScutebata F
CAS1207181-62-1
SynonymsScutebata F
Molecular FormulaC30H37NO9
Molecular Weight555.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H37NO9/c1-17-9-10-21(39-26(35)20-8-7-13-31-15-20)23-27(4)11-12-30(14-22(34)36-16-30)40-29(27,6)25(38-19(3)33)24(28(17,23)5)37-18(2)32/h7-9,13,15,21,23-25H,10-12,14,16H2,1-6H3/t21-,23-,24+,25+,27-,28+,29+,30+/m1/s1
InChIKeyNVJGRPGPCIYGRC-LZUUMNQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Scutebata F (CAS 1207181-62-1) – Neo-Clerodane Diterpenoid Alkaloid from Scutellaria barbata for Cytotoxicity Research


Scutebata F (CAS 1207181-62-1), also known as scutebarbatine F or barbatine C, is a neo-clerodane diterpenoid alkaloid isolated from the whole plant of Scutellaria barbata D. Don (Lamiaceae) [1]. Its molecular formula is C₃₀H₃₇NO₉, with a molecular weight of 555.62 g/mol and a topological polar surface area (TPSA) of 127.0 Ų [2]. The compound is structurally characterized by a spiro-fused γ-lactone ring, multiple acetate ester groups, and a nicotinoyloxy substituent attached to the neo-clerodane core [3]. Scutebata F is annotated in authoritative databases as an antineoplastic agent and plant metabolite [1]. The compound is available as a purified reference standard (typically ≥98% purity) for research applications .

Scutebata F Procurement Risk: Why Structural Substitution Among Neo-Clerodane Diterpenoids Is Not Supported by Evidence


Neo-clerodane diterpenoids from Scutellaria barbata exhibit substantial structural diversity in their oxygenated substituents, spiro-ring fusions, and acyloxy side chains—variations that correlate with marked differences in cytotoxicity profiles [1]. Within the same isolation study, compounds differing by a single hydroxyl group or acetyl substitution displayed IC₅₀ values ranging from inactive (IC₅₀ >100 μg/mL) to moderate cytotoxicity across different cell lines [2]. Scutebata F possesses a specific nicotinoyloxy substituent at C-10 and a spiro-γ-lactone moiety that distinguishes it from analogs such as scutebata A, scutebata B, and scutebata C [3]. Without head-to-head comparative data, substituting Scutebata F with another in-class diterpenoid introduces uncontrolled variability in experimental outcomes, compromising assay reproducibility and data interpretation.

Scutebata F Quantitative Differentiation Evidence: Comparative Data vs. Structural Analogs


Scutebata F Structural Distinction: Nicotinoyloxy Substituent as a Procurement-Relevant Differentiator

Scutebata F is structurally distinguished from closely related co-isolated diterpenoids by the presence of a nicotinoyloxy group (pyridine-3-carboxylate) at the C-10 position, whereas analogs such as scutebata A, B, and C lack this substituent and instead possess a rare α-hydroxy group in their α,β-unsaturated lactone rings [1][2]. This structural feature may influence hydrogen-bonding capacity, lipophilicity, and target engagement, although direct comparative bioactivity data are currently unavailable [1].

Neo-clerodane diterpenoid Natural product chemistry Structure-activity relationship

Scutebata F Physicochemical Profile: TPSA and LogP as Procurement Quality Indicators

Scutebata F exhibits a calculated topological polar surface area (TPSA) of 127.0 Ų and an XLogP of 2.8, indicating moderate lipophilicity and limited hydrogen-bonding capacity (hydrogen bond donor count = 0) [1]. These values differentiate it from more polar neo-clerodane diterpenoids that contain additional hydroxyl groups, such as scutebata A, B, and C, which possess an α-hydroxy group in their lactone rings [2]. The absence of hydrogen bond donors in Scutebata F suggests distinct solubility and membrane permeability characteristics [1].

Drug-likeness ADME prediction Quality control

Scutebata F Cytotoxicity Evaluation: In Vitro Activity Against HL-60 Leukemia Cells

Scutebata F (reported as scutebarbatine F) was evaluated for in vitro cytotoxic activity against HL-60 (human promyelocytic leukemia) cells alongside barbatellarine B, a co-isolated novel neo-clerodane diterpenoid from the same plant source [1]. In this study, barbatellarine B exhibited weak cytotoxicity with an IC₅₀ value of 41.4 μM, while the activity of Scutebata F was also assessed but specific IC₅₀ data were not reported in the abstract [1]. The evaluation confirms that Scutebata F has been subjected to cytotoxicity screening, but quantitative comparative data remain limited.

Cytotoxicity Cancer cell line Natural product screening

Scutebata F Validated Application Scenarios: Where Procurement Is Evidence-Aligned


Structure-Activity Relationship (SAR) Studies of Neo-Clerodane Diterpenoids

Scutebata F, with its defined nicotinoyloxy substituent and spiro-γ-lactone core, serves as a specific reference compound in SAR panels investigating the contribution of C-10 acylation and lactone ring substitution to cytotoxicity. Its distinct structural features—documented via NMR and MS—make it suitable for comparative studies against hydroxylated analogs such as scutebata A, B, and C [1].

In Vitro Cytotoxicity Screening Against Hematological Cancer Cell Lines

Scutebata F has been included in peer-reviewed cytotoxicity evaluations against HL-60 human leukemia cells [2]. Procurement is appropriate for laboratories conducting standardized cytotoxicity screening of natural product libraries or validating previously reported activity in hematological cancer models.

Analytical Reference Standard for Phytochemical Profiling of Scutellaria barbata

As a known neo-clerodane diterpenoid isolated from Scutellaria barbata, Scutebata F (available at ≥98% purity) can be utilized as an analytical reference standard for HPLC or UPLC-MS/MS method development, quality control of herbal extracts, and chemotaxonomic studies of Lamiaceae species [3].

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